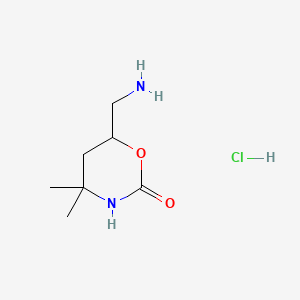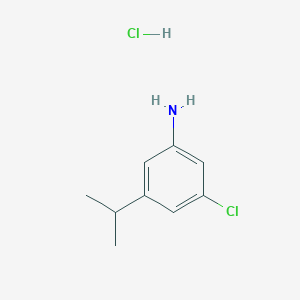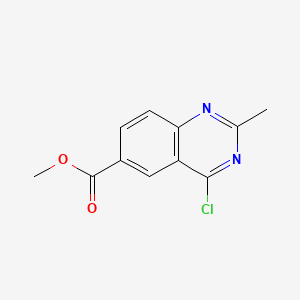
2-Methyl-2-(4-nitrophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(4-nitrophenyl)oxirane is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of an oxirane ring (epoxide) attached to a 4-nitrophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-nitrophenyl)oxirane typically involves the reaction of 4-nitrobenzaldehyde with methylmagnesium bromide to form 2-methyl-2-(4-nitrophenyl)propan-1-ol. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired oxirane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(4-nitrophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon atom of the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Hydrogen gas with a palladium or platinum catalyst is used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of 2-methyl-2-(4-aminophenyl)oxirane.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(4-nitrophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(4-nitrophenyl)oxirane involves the reactivity of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitrophenoxy)methyl)oxirane
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Bromophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
Uniqueness
2-Methyl-2-(4-nitrophenyl)oxirane is unique due to the presence of both a methyl group and a nitro group on the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds .
Eigenschaften
CAS-Nummer |
75590-19-1 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2-methyl-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C9H9NO3/c1-9(6-13-9)7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3 |
InChI-Schlüssel |
BHJABURPYYGBAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)



![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)



![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)


![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)

